4-Trifluoromethoxybenzyl piperazine-1-carboxylate

LogP Lipophilicity Physicochemical Properties

Procuring the correct fluorinated piperazine scaffold is critical for SAR reproducibility. Generic benzyl analogs fail to replicate metabolic stability or binding kinetics. - **Solution:** 4-Trifluoromethoxybenzyl piperazine-1-carboxylate (CAS 681482-20-2). - **Key Data:** >95% purity; logP 2.46; TPSA 41.9 Ų; carbamate H-bond acceptor. - **Application:** Direct precursor for DAGLα, FAAH, and MAGL inhibitors (reference IC50s as low as 5 nM). - **Supply:** Multi-gram availability with analytical data. Enables CNS-penetrant probe synthesis.

Molecular Formula C13H15F3N2O3
Molecular Weight 304.26 g/mol
CAS No. 681482-20-2
Cat. No. B3149961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethoxybenzyl piperazine-1-carboxylate
CAS681482-20-2
Molecular FormulaC13H15F3N2O3
Molecular Weight304.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)OCC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H15F3N2O3/c14-13(15,16)21-11-3-1-10(2-4-11)9-20-12(19)18-7-5-17-6-8-18/h1-4,17H,5-9H2
InChIKeyAPQNBLDNBYNCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Trifluoromethoxybenzyl piperazine-1-carboxylate (CAS 681482-20-2): Procurement-Grade Chemical Profile and Core Specifications


4-Trifluoromethoxybenzyl piperazine-1-carboxylate (CAS 681482-20-2) is a fluorinated piperazine carboxylate derivative with the IUPAC name [4-(trifluoromethoxy)phenyl]methyl piperazine-1-carboxylate and a molecular formula of C13H15F3N2O3, yielding a molecular weight of 304.26 g/mol . This compound features a trifluoromethoxybenzyl moiety linked to a piperazine ring via a carbamate ester, a structural arrangement that distinguishes it from simple benzylpiperazine analogs and confers distinct physicochemical properties relevant to chemical procurement and medicinal chemistry applications . Commercially available at a minimum purity of 95%, this building block serves as a versatile intermediate in the synthesis of enzyme inhibitors, receptor modulators, and advanced pharmaceutical candidates .

Fluorinated piperazine carboxylate building block for medicinal chemistry
Carbamate ester linkage distinguishes from simple benzylpiperazine analogs
≥95% purity supports reproducible synthetic routes and SAR campaigns

Why 4-Trifluoromethoxybenzyl Piperazine-1-Carboxylate Cannot Be Casually Replaced by Generic Benzylpiperazine Analogs


Structural variations within the piperazine class profoundly impact both physicochemical behavior and biological utility, rendering generic substitution scientifically invalid without rigorous comparative validation. 4-Trifluoromethoxybenzyl piperazine-1-carboxylate incorporates a trifluoromethoxybenzyl group linked via a carbamate ester, a structural motif that differs fundamentally from the simpler benzylpiperazine analogs (e.g., CAS 340759-27-5) in terms of molecular weight (304.26 vs. 260.26 g/mol) , topological polar surface area, hydrogen bonding capacity, and lipophilicity (logP 2.46 vs. 2.26) [1]. The presence of the carbamate ester introduces an additional hydrogen bond acceptor and alters the electronic distribution across the molecule, which directly modulates interactions with biological targets such as enzymes and receptors. Furthermore, the trifluoromethoxy substituent—positioned at the para position—imparts enhanced metabolic stability compared to non-fluorinated or ortho-substituted analogs [2]. These cumulative structural divergences manifest as measurable differences in chromatographic behavior, solubility profiles, and target engagement kinetics, precluding any assumption of functional equivalence without direct experimental evidence. The quantitative data presented in the following section substantiate these distinctions and provide a scientific foundation for informed procurement decisions.

Carbamate vs. direct benzyl linkage
The carbamate ester introduces a carbonyl hydrogen bond acceptor absent in benzylpiperazine analogs, altering target recognition and chromatographic behavior.
Trifluoromethoxy metabolic stability shift
The para-trifluoromethoxy group may offer higher metabolic stability than non-fluorinated or ortho-substituted analogs; direct substitution without validation may skew stability profiles.
Molecular weight and TPSA divergence
A 44 g/mol increase and ~17 Ų TPSA difference relative to the unsubstituted benzylpiperazine can affect solubility, permeability, and formulation compatibility.

Quantitative Comparative Evidence: 4-Trifluoromethoxybenzyl Piperazine-1-Carboxylate vs. Key Analogs


Physicochemical Differentiation: LogP Comparison Between 4-Trifluoromethoxybenzyl Piperazine-1-Carboxylate and Its Primary Benzylpiperazine Analog

4-Trifluoromethoxybenzyl piperazine-1-carboxylate exhibits a computed logP value of approximately 2.46, which is 0.20 units higher than that of its direct structural analog, 1-[4-(trifluoromethoxy)benzyl]piperazine (CAS 340759-27-5), which has a reported logP of 2.26 [1]. This difference, while seemingly modest, corresponds to a measurable increase in lipophilicity that influences membrane permeability and pharmacokinetic behavior [2].

LogP Comparison
Head-to-head
Target logP ≈ 2.46 vs. analog 2.26 (ΔlogP +0.20)
May support higher passive membrane diffusion in CNS permeability studies
Computed logP values; experimental determination advised
LogP Lipophilicity Physicochemical Properties

Molecular Weight and Hydrogen Bonding Profile: Differentiating Carbamate Ester vs. Direct Benzyl Linkage

The molecular weight of 4-trifluoromethoxybenzyl piperazine-1-carboxylate (304.26 g/mol) is 44.00 g/mol greater than that of 1-[4-(trifluoromethoxy)benzyl]piperazine (260.26 g/mol) . This mass difference arises from the presence of the carbamate ester group (–O–C(=O)–) in the target compound, which replaces a direct C–N linkage and introduces an additional hydrogen bond acceptor (the carbonyl oxygen) not present in the comparator [1].

MW & H-Bond Profile
Head-to-head
MW 304.26 vs. 260.26 g/mol (Δ +44.00); additional carbonyl H-bond acceptor
Carbamate ester may alter target binding specificity and metabolic stability
Molecular formula derived; empirical target engagement data needed
Molecular Weight Hydrogen Bonding Structural Differentiation

Topological Polar Surface Area (TPSA) and Predicted CNS Permeability: Carbamate vs. Amine Class Inference

While experimentally determined TPSA values for the exact target compound are not available in the public domain, structural class inference indicates that 4-trifluoromethoxybenzyl piperazine-1-carboxylate possesses a TPSA of approximately 41.9 Ų, which is 17.4 Ų higher than that of 1-[4-(trifluoromethoxy)benzyl]piperazine (TPSA = 24.5 Ų) [1][2]. This increase is attributable to the additional carbonyl and ether oxygens in the carbamate ester moiety [3].

TPSA Class Inference
Class-level inference
Est. TPSA ~41.9 Ų vs. 24.5 Ų (Δ +17.4)
May modulate CNS exposure; requires empirical permeability validation
Class-level estimate; no public experimental TPSA available for target compound
TPSA CNS Permeability Blood-Brain Barrier

Recommended Application Scenarios for 4-Trifluoromethoxybenzyl Piperazine-1-Carboxylate Based on Differential Evidence


CNS-Targeted Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

Given its computed logP of approximately 2.46 and estimated TPSA of ~41.9 Ų—values that fall within the favorable range for CNS passive diffusion—4-trifluoromethoxybenzyl piperazine-1-carboxylate is well-suited as a scaffold for designing brain-penetrant small molecules [1][2]. The trifluoromethoxybenzyl group imparts enhanced metabolic stability, reducing susceptibility to oxidative metabolism compared to non-fluorinated benzyl analogs [3]. This compound may serve as a key intermediate in the development of CNS-active enzyme inhibitors (e.g., FAAH, DAGLα/β) or receptor modulators targeting neurological disorders . When selecting this compound for CNS programs, the 44 g/mol molecular weight increase and 17.4 Ų TPSA increase relative to the benzylpiperazine analog should be considered during pharmacokinetic modeling and in vivo dosing strategies .

Structure-Activity Relationship (SAR) Studies: Carbamate Ester as a Key Pharmacophore Element

The carbamate ester moiety in 4-trifluoromethoxybenzyl piperazine-1-carboxylate introduces a critical hydrogen bond acceptor that is absent in direct benzylpiperazine analogs [1]. This structural feature enables systematic SAR exploration of hydrogen bonding interactions with target proteins, particularly those requiring carbonyl-mediated contacts for high-affinity binding [2]. The compound is ideally employed in parallel synthesis campaigns to evaluate the impact of the carbamate linkage on target engagement, selectivity, and metabolic stability. Its 95% minimum purity specification supports reproducible SAR outcomes and minimizes confounding impurities in biological assays [3].

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

As a fluorinated piperazine carboxylate derivative, 4-trifluoromethoxybenzyl piperazine-1-carboxylate serves as a versatile fragment in the construction of diverse chemical libraries [1]. The trifluoromethoxy group contributes to favorable physicochemical properties—including increased lipophilicity (logP 2.46) and enhanced metabolic stability—while the piperazine core provides a basic amine handle for further derivatization [2]. This compound can be incorporated into fragment-based screening collections aimed at identifying novel inhibitors of enzymes such as diacylglycerol lipases (DAGLα/β), fatty acid amide hydrolase (FAAH), or monoacylglycerol lipase (MAGL), all of which have validated roles in the endocannabinoid system and represent therapeutic targets for pain, inflammation, and neurological disorders [3].

Chemical Biology Probe Development: Modulating Endocannabinoid Tone

The trifluoromethoxybenzyl-piperazine-carboxylate scaffold has been implicated in the design of potent and selective inhibitors of serine hydrolases involved in endocannabinoid degradation [1]. Specifically, the 4-trifluoromethoxybenzyl group appears as a privileged substructure in compounds targeting DAGLα (IC50 values in the low nanomolar range, e.g., 6 nM for DO34 analogs) and FAAH (IC50 = 5 nM for certain derivatives) [2][3]. 4-Trifluoromethoxybenzyl piperazine-1-carboxylate can be utilized as a starting material or intermediate for the synthesis of chemical biology probes aimed at dissecting the roles of 2-arachidonoylglycerol (2-AG) and anandamide signaling in synaptic plasticity, neuroinflammation, and pain pathways . Its procurement in high purity (≥95%) ensures reliable probe activity and minimizes off-target effects caused by impurities .

Application
Selection Property
Validation Focus
CNS permeability research scaffold
Lipophilicity (logP) and TPSA window
Blood-brain barrier permeability in in vitro models
Carbamate ester SAR studies
Hydrogen bond acceptor capacity
Target engagement and selectivity profiling
Fluorinated fragment library building block
Fluorine-mediated metabolic stability
Enzyme inhibition screening campaigns
Endocannabinoid system chemical probe synthesis
Trifluoromethoxybenzyl privileged substructure
Serine hydrolase inhibition assays (e.g., DAGLα, FAAH)
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